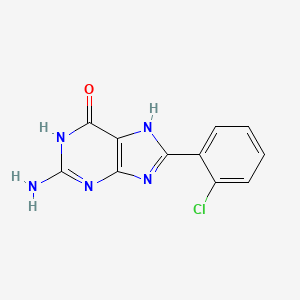

2-アミノ-8-(2-クロロフェニル)-6,9-ジヒドロ-1H-プリン-6-オン

概要

説明

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through multistep reactions involving amines and formamide .Molecular Structure Analysis

The molecular structure of purine derivatives typically consists of a pyrimidine ring fused to an imidazole ring. It’s likely that the compound you’re interested in has a similar structure, with additional functional groups attached .Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the compound .科学的研究の応用

クリックケミストリー合成

この化合物は、クリックケミストリーを用いて、新しいトリアゾール結合ピラン誘導体を合成するために使用されます。 これらの誘導体は、材料科学、ケミカルバイオロジー、医薬品化学において応用されています . このプロセスは、Cu(I)触媒によるアルキン-アジド環化付加反応(CuAAC)を伴い、これは1,4-二置換トリアゾール化合物を生成するためのクリーンで効率的かつ穏やかな方法です .

ヘテロ環化合物合成

ヘテロ環化合物は生命に不可欠であり、自然界に広く見られます。対象の化合物は、特に4H-ピランであるヘテロ環骨格の構築に使用できます。これは、生物学的に重要な構造です。 これらの骨格は、多くの天然化合物における主要なモチーフであり、抗がん作用や鎮痛作用などの薬効を有しています .

生物活性

この化合物を使用して合成できるトリアゾール誘導体は、幅広い生物活性を示します。 これらは、抗真菌剤、抗がん剤、抗菌剤、抗HIV剤、抗アレルギー剤、抗結核剤、降圧剤、農薬、神経遮断薬、および抗炎症剤として使用されています .

工業的応用

トリアゾール環は、この化合物を使用して合成された多くの化合物の構造の一部であり、さまざまな産業的応用があります。 これらには、染料、腐食防止剤、蛍光増白剤、および農薬としての用途が含まれます .

結晶学研究

結晶学では、この化合物は、新しい化学物質の構造を分析するために使用できます。 合成された化合物の結晶構造は、それらの化学的性質と潜在的な用途に関する洞察を提供します .

凝固研究

この化合物は、血液凝固因子の研究にも役割を果たす可能性があります。 凝固因子のモデリングには高品質のタンパク質構造が必要であり、この化合物は、これらのタンパク質と相互作用する阻害剤やその他の分子の合成に使用できます .

作用機序

Target of Action

The primary target of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is the blood coagulation factor XIIa . This factor plays a crucial role in the blood coagulation system, and it is considered a promising therapeutic target for the development of anticoagulants .

Mode of Action

The compound interacts with factor XIIa in a noncovalent manner . The interaction between the compound and its target results in the inhibition of factor XIIa, thereby preventing the coagulation of blood .

Biochemical Pathways

The inhibition of factor XIIa affects the blood coagulation pathway. This pathway is responsible for the formation of blood clots, which are essential for preventing excessive bleeding. The overactivation of this pathway can lead to the formation of unwanted blood clots, leading to conditions such as thrombosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The inhibition of factor XIIa by 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one results in a decrease in blood coagulation. This can prevent pathological conditions related to blood coagulation without disrupting normal hemostasis .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or activating their catalytic functions.

Cellular Effects

The effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β signaling pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis . Additionally, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been shown to inhibit the activity of certain serine/threonine kinases, which play a pivotal role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.

Metabolic Pathways

2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function.

特性

IUPAC Name |

2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKYYUBIVQGUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)

![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)